5,6-Undecadiene-4,8-diol

Description

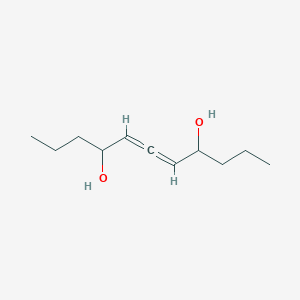

5,6-Undecadiene-4,8-diol (CAS: 925-45-1) is a dienediol compound with the molecular formula C₁₁H₂₀O₂ and a molecular weight of 184.28 g/mol. The compound is structurally characterized by an 11-carbon chain containing two conjugated double bonds (at positions 5–6) and hydroxyl groups at positions 4 and 6. However, significant ambiguity exists in its nomenclature and identity across databases. For instance, and conflate it with 5-Aminolevulinic Acid Hydrochloride (5-ALA HCl), which has a distinct molecular formula (C₅H₁₀ClNO₃) and functional groups (amine and ketone).

Properties

InChI |

InChI=1S/C11H20O2/c1-3-6-10(12)8-5-9-11(13)7-4-2/h8-13H,3-4,6-7H2,1-2H3 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QALRGIBYODSRDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C=C=CC(CCC)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10701713 | |

| Record name | Undeca-5,6-diene-4,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10701713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925-45-1 | |

| Record name | Undeca-5,6-diene-4,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10701713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Undecadiene-4,8-diol typically involves the dihydroxylation of undecadiene. This can be achieved through the use of osmium tetroxide (OsO4) or potassium permanganate (KMnO4) as oxidizing agents. The reaction conditions often require a solvent such as tetrahydrofuran (THF) and a co-oxidant like N-methylmorpholine N-oxide (NMO) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale dihydroxylation processes using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5,6-Undecadiene-4,8-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The double bonds can be reduced to form saturated hydrocarbons.

Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used to replace hydroxyl groups with halides.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of undecane derivatives.

Substitution: Formation of halogenated undecadiene derivatives.

Scientific Research Applications

Chemical Applications

Organic Synthesis:

5,6-Undecadiene-4,8-diol serves as a versatile reagent in organic synthesis. Its structure allows it to act as a building block for more complex molecules, facilitating the development of various chemical compounds through reactions such as polymerization and functionalization. The compound is particularly useful in the synthesis of functionalized olefins and other derivatives that are pivotal in chemical manufacturing.

Polymer Chemistry:

This compound has been explored for its potential use in creating functionalized polyolefin polymers. These polymers can exhibit enhanced properties due to the incorporation of the diol structure, which can improve adhesion, flexibility, and thermal stability in various applications .

Biological Applications

Biochemical Probes:

In biological research, this compound can function as a probe or inhibitor in biochemical studies. Its ability to interact with specific enzymes or receptors makes it valuable for studying metabolic pathways and cellular processes. For instance, it has been shown to inhibit certain lipoxygenase enzymes, which are involved in inflammatory responses, thus indicating potential therapeutic applications .

Antiviral Activity:

Recent studies have indicated that derivatives of compounds similar to this compound may exhibit antiviral properties. In particular, research into sesquiterpene networking has suggested that structural analogs could be effective against viruses such as hepatitis B virus (HBV) by inhibiting viral replication pathways .

Industrial Applications

Dyes and Pigments:

The compound is also utilized in the production of dyes and pigments due to its structural characteristics that allow for color stability and vibrancy. This application is significant in the textile and coatings industries where high-performance materials are required.

Case Studies

Mechanism of Action

The mechanism of action of 5,6-Undecadiene-4,8-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the double bonds may participate in π-π interactions. These interactions can modulate the activity of enzymes and influence biological pathways.

Comparison with Similar Compounds

(a) 4,8-Dimethyl-docadiene-4,9-dien-1,8-diol (Compound 4 in )

- Structure : A 20-carbon chain with hydroxyl groups at positions 1 and 8, conjugated double bonds at positions 4–5 and 9–10, and methyl substitutions at C4 and C7.

- Key Differences: Longer carbon backbone (C20 vs. C11). Additional methyl groups enhance hydrophobicity compared to this compound.

(b) 1,9-Heptadecadiene-4,6-diyne-3,8-diol ()

- Structure : A C17 chain with conjugated triple bonds (C4–C6) and hydroxyl groups at C3 and C8.

- Key Differences :

(c) 2,6,10-Trimethyldodeca-6,11-dien-1,10-diol (Compound 1 in )

- Structure : A branched C12 diol with methyl groups at C2, C6, and C10 and hydroxyls at C1 and C10.

- Key Differences :

Functional Analogues

(a) Benzo[a]pyrene-7,8-diol ()

- Structure : A polycyclic aromatic diol derived from benzo[a]pyrene metabolism.

- Enzymatic processing by CYP1A1/CYP1B1 highlights metabolic divergence .

(b) Ethylene Glycol Derivatives (e.g., 6-Aryl-6,9-diazaspiro[4.5]decane-8,10-diones in )

- Structure : Spirocyclic diols with diketopiperazine cores.

- Key Differences :

Data Tables

Table 1. Comparative Physicochemical Properties

Biological Activity

5,6-Undecadiene-4,8-diol is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a linear diene with hydroxyl groups at the 4th and 8th positions. Its chemical formula is , and it belongs to a class of compounds known for their diverse biological activities.

Antiviral Activity

Recent studies have indicated that certain derivatives of undecadiene compounds exhibit antiviral properties. For instance, structure-based molecular networking has been utilized to identify compounds with anti-HBV (hepatitis B virus) activity. In this context, compounds structurally related to undecadiene demonstrated significant inhibition of HBsAg secretion, with IC50 values indicating effective antiviral potential .

| Compound | IC50 (μM) | Inhibition Ratio (%) |

|---|---|---|

| This compound | TBD | TBD |

| Compound 14 | 0.73 ± 0.18 | >40 |

| Compound 15 | 1.43 ± 0.54 | >40 |

Antimicrobial Properties

The antimicrobial effects of undecadiene derivatives have also been documented. Research indicates that these compounds can inhibit the growth of various pathogenic bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymatic pathways within the pathogens .

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : Compounds like undecadienes disrupt the integrity of microbial membranes, leading to cell lysis.

- Enzyme Inhibition : They may inhibit key enzymes involved in metabolic pathways critical for pathogen survival.

- Immune Modulation : Some studies suggest that these compounds can modulate immune responses, enhancing host defense mechanisms against infections .

Study on Antiviral Efficacy

In a study focusing on the antiviral efficacy of various sesquiterpenes related to undecadienes, it was found that certain structural analogs exhibited potent anti-HBV activity. The study employed a structure-guided isolation approach to evaluate the potency of these compounds against viral replication in vitro .

Evaluation of Antimicrobial Activity

Another investigation assessed the antimicrobial properties of undecadiene derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones in agar diffusion assays, indicating strong antimicrobial activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.